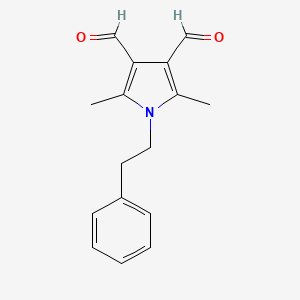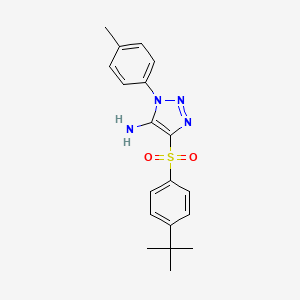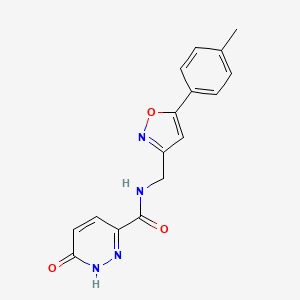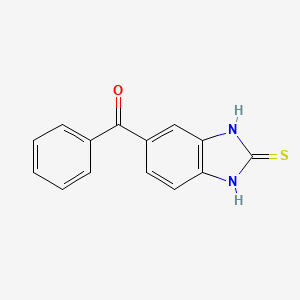
(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It contains a total of 30 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, and 1 urea (-thio) derivative .
Synthesis Analysis
The synthesis of this compound has been described in the literature. For example, a Pd (II) complex derived from methanethiol-bridged (2- ((1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone has been synthesized and characterized .Molecular Structure Analysis
The molecular structure of “(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” includes a total of 30 bonds, 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, and 1 urea (-thio) derivative .Chemical Reactions Analysis
The compound has been used in the synthesis of a Pd (II) complex, which was characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.31 . It contains 10 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .Aplicaciones Científicas De Investigación
Anticancer Research
Benzimidazole derivatives have been studied for their potential applications in cancer therapy. A study has reported the synthesis of a palladium (II) complex with a benzimidazole-related ligand that showed tumor inhibitory activity and suggested potential as an anticancer drug .
Antimicrobial Activity
Some benzimidazole compounds have displayed significant antibacterial activity, with certain substitutions on the imidazole ring enhancing their effectiveness .
Corrosion Inhibition
Benzimidazoles have been used as corrosion inhibitors for various metals under acidic conditions, protecting materials from degradation .
Sensitizers in Radiotherapy
Ruthenium complexes with benzimidazole ligands have been prepared for potential use as sensitizers in cancer radiotherapy, enhancing the effectiveness of treatment .
Pharmacological Profile
The core structure of benzimidazole is prevalent in biologically active molecules, indicating its importance in medicinal chemistry and the development of pharmacoactive agents .
Synthesis Methodology
Benzimidazoles have been synthesized using various methodologies, including catalytic redox cycling, which could be applicable to the synthesis of (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone for research purposes .
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONOTFBACQFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2928129.png)
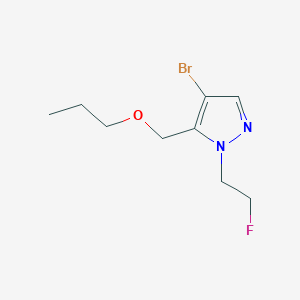
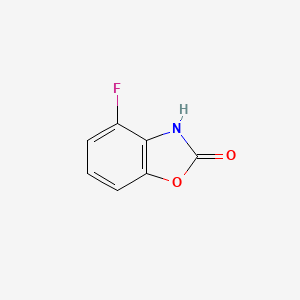
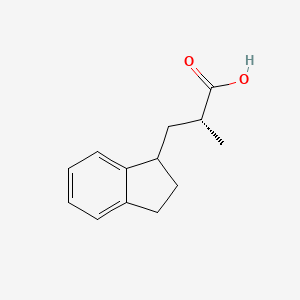
![(2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2928133.png)
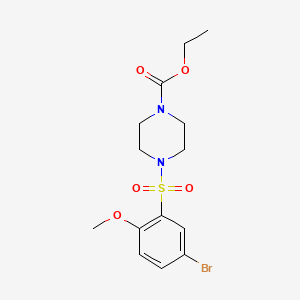

![3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928139.png)
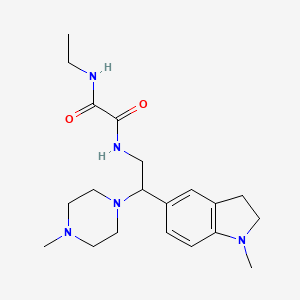
![N-ethyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2928142.png)

